(R)-3-氨基-4-(2-呋喃基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

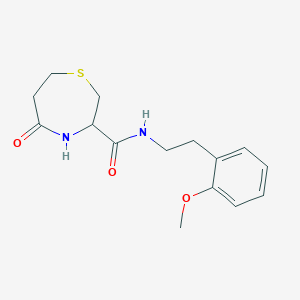

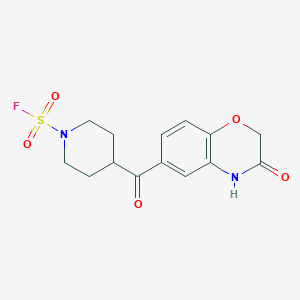

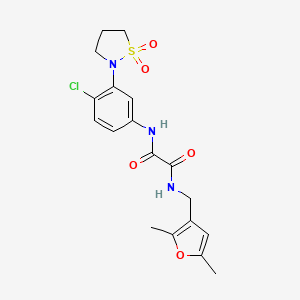

“®-3-Amino-4-(2-furyl)-butyric acid” is a compound that contains an amino group (-NH2), a furan ring (a 5-membered aromatic ring with four carbon atoms and one oxygen), and a carboxylic acid group (-COOH). The “R” denotes that it is the right-handed (rectus) enantiomer of this molecule .

Synthesis Analysis

While specific synthesis methods for “®-3-Amino-4-(2-furyl)-butyric acid” are not available, furan compounds can be synthesized from carbohydrate-derived furfurals . The process involves various organocatalysts and can yield a variety of furan derivatives .Molecular Structure Analysis

The molecular structure of “®-3-Amino-4-(2-furyl)-butyric acid” would consist of a furan ring attached to a four-carbon chain that includes an amino group and ends with a carboxylic acid group .Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, they can be esterified using methanesulfonic acid (MeSO3H) on silica (SiO2) as a heterogeneous acid catalyst . They can also be reduced by catalytic hydrogenation using palladium on carbon (5% Pd/C) as the catalyst .科学研究应用

红系分化和细胞生长控制

(R)-3-氨基-4-(2-呋喃基)-丁酸通过其相关化合物丁酸,已被确定为培养红白血病细胞中红系分化的强效诱导剂。考虑到其在比其他诱导剂(如二甲基亚砜)低得多的浓度下仍能有效,这一特性十分显著。丁酸的特定结构特征对于这种诱导至关重要,鉴于丁酸作为天然存在的脂肪酸的作用,这一点具有相关性。这一发现对理解细胞分化和生长控制机制具有重要意义 (Leder & Leder,1975)。

药物化学中的合成

该化合物在非蛋白氨基酸合成方面受到关注,非蛋白氨基酸在药物化学中日益重要,尤其是在药物设计方面。脱氢氨基酸(包括呋喃基衍生物)的不对称氢化一直是研究重点,展示了该化合物在创建药理活性结构方面的相关性 (Kreuzfeld 等人,1996)。

治疗结直肠癌和血红蛋白病

丁酸及其衍生物,包括 (R)-3-氨基-4-(2-呋喃基)-丁酸,已被研究其在治疗结直肠癌和血红蛋白病方面的潜力。这些化合物显示出多种生物学效应,包括促进细胞分化、凋亡和细胞生长控制,使其成为治疗背景下有价值的生物反应调节剂 (Pouillart,1998)。

化学合成和药物应用

该化合物参与化学合成,特别是在创建取代呋喃和吡咯中,这在制药和材料科学中很重要。这包括制备呋喃基衍生物的方法,展示了该化合物在化学合成中的多功能性 (Kelly 等人,2008)。

未来方向

属性

IUPAC Name |

(3R)-3-amino-4-(furan-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-6(5-8(10)11)4-7-2-1-3-12-7/h1-3,6H,4-5,9H2,(H,10,11)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAIKPBTLUWDMG-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3,5-dimethoxybenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888101.png)

![6,8-dimethyl-7-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2888102.png)

![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)

![4-allyl-2-{4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazin-1-yl}pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2888110.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)

![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)